molecular formula C14H19NO2 B1468624 1-[(4-Ethylphenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1284567-44-7

1-[(4-Ethylphenyl)methyl]pyrrolidine-3-carboxylic acid

Cat. No. B1468624
CAS RN: 1284567-44-7
M. Wt: 233.31 g/mol
InChI Key: JVQTXIUTWVHPMX-UHFFFAOYSA-N
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Description

The compound “1-[(4-Ethylphenyl)methyl]pyrrolidine-3-carboxylic acid” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One efficient method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .


Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including “this compound”, is characterized by a five-membered ring with one nitrogen atom . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, a chiral amine-derived iridacycle complex can catalyze a borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines . Another reaction involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst to provide various pyrrolidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its pyrrolidine core and the attached functional groups. The pyrrolidine core contributes to the molecule’s stereochemistry and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Chemical Scaffolds in Drug Discovery

1-[(4-Ethylphenyl)methyl]pyrrolidine-3-carboxylic acid, as part of the pyrrolidine scaffold, has been explored extensively in drug discovery due to its versatility and biological activity. Pyrrolidine, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to develop compounds for treating human diseases. Its popularity stems from the ability to efficiently explore pharmacophore space due to sp3 hybridization, contributing to the stereochemistry of molecules, and increasing three-dimensional coverage due to the non-planarity of the ring—a phenomenon known as "pseudorotation." Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines and prolinol, have been documented. These structures have been identified as crucial in the synthesis of novel compounds with various biological profiles, highlighting the impact of steric factors and the structure-activity relationship (SAR) on their efficacy (Li Petri et al., 2021).

Metabolic Insights and Therapeutic Implications

The study of the metabolism of compounds related to this compound in both experimental animals and humans has provided significant insights into their potential therapeutic applications. For instance, aspartame, a compound structurally similar to the subject chemical, is metabolized in the gut to yield aspartic acid, phenylalanine, and methanol. This metabolic pathway is crucial for understanding how such compounds are processed in the body and their potential implications in various therapeutic contexts, such as neurological diseases and dietary supplements (Ranney & Oppermann, 1979).

Biomolecular Interactions and Drug Design

The interaction of metals with biologically important ligands, including those resembling this compound, has been a subject of intense study. These interactions are critical for understanding the biochemical pathways and therapeutic mechanisms of such compounds. Research on the influence of selected metals on the electronic system of molecules like benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, as well as 5-carboxyuracil, has revealed how metals can alter the electronic properties and stability of these compounds. Such studies provide invaluable insights into the design of new drugs and the development of more effective treatments for various diseases (Lewandowski et al., 2005).

Mechanism of Action

The mechanism of action of pyrrolidine derivatives in biological systems is largely dependent on their specific chemical structure and the target biological molecules. For instance, some pyrrolidine derivatives have been found to act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .

Safety and Hazards

The safety and hazards associated with “1-[(4-Ethylphenyl)methyl]pyrrolidine-3-carboxylic acid” would depend on its specific chemical structure and usage. As with all chemicals, appropriate safety measures should be taken when handling and storing the compound .

Future Directions

The future directions in the research and development of “1-[(4-Ethylphenyl)methyl]pyrrolidine-3-carboxylic acid” and other pyrrolidine derivatives could involve the design of new compounds with different biological profiles . This could be achieved by modifying the functional groups attached to the pyrrolidine core or by exploring different synthetic strategies .

properties

IUPAC Name

1-[(4-ethylphenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-11-3-5-12(6-4-11)9-15-8-7-13(10-15)14(16)17/h3-6,13H,2,7-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQTXIUTWVHPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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